N-(2-ethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
This compound belongs to the class of thiazole-linked acetamide derivatives, characterized by a central thiazole ring substituted with a sulfur-linked oxoethyl-p-tolylamino group and an N-(2-ethoxyphenyl)acetamide moiety. The ethoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties, while the p-tolylamino substituent could contribute to target-specific interactions .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-28-19-7-5-4-6-18(19)25-20(26)12-17-13-29-22(24-17)30-14-21(27)23-16-10-8-15(2)9-11-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTUKENSBHFYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, with the CAS number 941874-78-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of the compound is , with a molecular weight of 441.6 g/mol. The structure includes a thiazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.6 g/mol |
| CAS Number | 941874-78-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving thiosemicarbazides.
- Amidation : The acetamide bond is formed by reacting the thiazole derivative with an appropriate amine under coupling conditions.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells. The proposed mechanism includes apoptosis induction and cell cycle arrest at specific phases, which may be mediated through the activation of caspases and modulation of signaling pathways like MAPK and PI3K/Akt.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6), suggesting a potential role in treating inflammatory diseases.
Case Studies
-
Antimicrobial Screening : A study involving various derivatives of thiazole compounds reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 -
Cancer Cell Line Study : In a comparative study on breast cancer cell lines (MCF7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 80 20 50
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Similarities and Variations
The compound shares a thiazole-acetamide backbone with several analogues but differs in substituent patterns:
Key Observations :
Key Observations :
- High-yield syntheses (e.g., 90% for Compound 9, ) often involve thiourea intermediates or click chemistry .
- The target compound’s molecular weight (310.39 g/mol) aligns with drug-like properties, though melting points and solubility data are lacking .
Anticancer Activity
- 4y () : Demonstrated potent activity against A549 (IC50 = 0.034 mmol L<sup>–1</sup>) and MCF-7 (IC50 = 0.084 mmol L<sup>–1</sup>), surpassing cisplatin in efficacy .
Antimicrobial Activity
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Nitro (Compound 12, ) or chloro (Compound 13, ) substituents reduce yields but may enhance target binding .
- Aromatic vs. Aliphatic Chains : Ethoxyphenyl (target) vs. ethyl-thiadiazole (4y) groups balance lipophilicity and metabolic stability .
Recommendations :
- Conduct in vitro assays to evaluate the target compound’s IC50 and MIC values.
- Optimize synthesis routes to improve yields, leveraging methods from .
Q & A
Q. What are the key structural features and classification of this compound?
The compound is a thiazole derivative with a thiazole ring, acetamide group, and aromatic substituents (e.g., ethoxyphenyl and p-tolylamino groups). These features contribute to its biological activity and reactivity. Thiazole derivatives are known for pharmacological applications, including anticancer and antimicrobial properties. Structural characterization via NMR, HRMS, and IR is critical to confirm functional groups and regiochemistry .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
- Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.
- Introduction of thioether linkages using mercaptoacetic acid or alkylation reagents.
- Functionalization of aromatic groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for p-tolylamino attachment). Key conditions: Solvents (DMF, dichloromethane), catalysts (e.g., Pd for cross-coupling), and temperature control (60–100°C) .
Q. How is the compound characterized post-synthesis?
Analytical methods include:
- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms acetamide carbonyl signals (δ ~170 ppm in NMR).
- HRMS : Validates molecular formula (e.g., [M+H] for C₂₃H₂₄N₄O₃S₂).
- HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazole ring formation?
Yield optimization strategies:
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours).
- Employ Lewis acids (ZnCl₂) or ionic liquids as catalysts to enhance cyclization efficiency.
- Monitor intermediates via TLC or in-situ IR to prevent over-oxidation of thiol groups .
Q. What methodologies are used to study its biological activity (e.g., anticancer)?
- In vitro assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.
- Target identification : Molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR) or tubulin.
- SAR studies : Modify substituents (e.g., replace ethoxy with methoxy) to correlate structure with activity .
Q. How can computational modeling resolve contradictions in bioactivity data?
Contradictions in reported IC₅₀ values may arise from assay conditions or cell line variability. Computational approaches:
- MD simulations : Assess compound stability in binding pockets over 100 ns trajectories.
- QSAR models : Relate electronic parameters (HOMO/LUMO) to activity trends across studies .
Q. What strategies address poor solubility in pharmacological assays?
- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility.
- Co-crystallization : Use co-solvents (DMSO/PBS mixtures) or cyclodextrin inclusion complexes .
Q. How is stereochemical integrity maintained during synthesis?
- Chiral HPLC or SFC separates enantiomers (if present).
- Circular Dichroism (CD) confirms configuration retention during reactions (e.g., thioether formation) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its antimicrobial efficacy?
Variations in MIC values may stem from:
Q. Why do SAR studies show divergent trends for thiazole substituents?
Discrepancies arise from:
- Electronic effects : Electron-withdrawing groups (NO₂) may enhance activity in some targets but reduce it in others.
- Bioavailability : Bulky substituents (e.g., tosyl) may improve target binding but hinder cellular uptake.
Solution: Conduct parallel assays under identical conditions and use multivariate analysis .
Methodological Resources
Q. Recommended protocols for stability studies?
- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
Q. How to validate target engagement in cellular models?
- CETSA : Monitor thermal stabilization of target proteins via Western blot.
- SPR : Quantify binding kinetics (kₐ, k𝒹) in real-time using immobilized recombinant proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
